molecular formula C8H12O3 B2804454 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1369249-30-8

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid

Cat. No. B2804454
CAS RN: 1369249-30-8
M. Wt: 156.181
InChI Key: BZDCRCJAJGIUJJ-UHFFFAOYSA-N
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Description

“2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” is a chemical compound with the CAS Number: 1369249-30-8 . It has a molecular weight of 156.18 . The IUPAC name for this compound is 7-oxabicyclo[2.2.1]hept-2-ylacetic acid .


Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives has been reported in various studies . The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .


Molecular Structure Analysis

The InChI code for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” is 1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10) .


Physical And Chemical Properties Analysis

“2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” is an oil at room temperature .

Safety and Hazards

The safety information for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 2-{7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives have shown interesting biological activity . For instance, some of these compounds have been found to be bioactive, such as herbicides .

Mode of Action

The exact mode of action of 2-{7-Oxabicyclo[22Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in protein function.

Biochemical Pathways

The specific biochemical pathways affected by 2-{7-Oxabicyclo[22It’s known that the inhibition of protein phosphatases can impact various cellular processes, including signal transduction pathways .

Result of Action

The molecular and cellular effects of 2-{7-Oxabicyclo[22Given its potential inhibitory effects on protein phosphatases , it could potentially alter protein function and impact cellular processes.

properties

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDCRCJAJGIUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid

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